N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a triazolo-pyridazine derivative featuring a thioether-linked 4-chlorophenyl group and a terminal 4-methoxybenzamide moiety. Its structural complexity arises from the fusion of the 1,2,4-triazole and pyridazine rings, which are further modified with electron-withdrawing (4-chlorophenyl) and electron-donating (4-methoxybenzamide) substituents. The synthesis of such compounds typically involves cyclocondensation reactions, as seen in related triazolo-pyridazine derivatives .
Properties
IUPAC Name |
N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-32-18-8-4-16(5-9-18)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)33-14-19(30)15-2-6-17(24)7-3-15/h2-11H,12-14H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIPCSLMRPWMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of this compound involves multi-step organic reactions that integrate various chemical moieties. The key steps typically include:
- Formation of the Triazole Ring : Utilizing [1,2,4]triazolo[4,3-b]pyridazine as a core structure.
- Substitution Reactions : Introducing the 4-chlorophenyl and methoxy groups through electrophilic aromatic substitution.
- Thioether Linkage : Incorporating the thioether functionality to enhance biological activity.
The compound's mechanism primarily revolves around its interaction with tubulin and microtubule dynamics. Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting normal microtubule assembly and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its antiproliferative effects against cancer cells.
Antiproliferative Effects
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 (Lung Cancer) | 0.008 |
| 4q | SGC-7901 (Gastric) | 0.014 |
| 4q | HT-1080 (Fibrosarcoma) | 0.012 |
These values indicate that the compound is highly effective at low concentrations, suggesting potent anticancer properties .
Mechanistic Studies
- Tubulin Polymerization Inhibition : The compound effectively inhibits tubulin polymerization, which is critical for mitotic spindle formation during cell division.
- Cell Cycle Arrest : Flow cytometry studies reveal that treated cells accumulate in the G2/M phase, indicating a disruption in normal cell cycle progression.
- Molecular Docking Studies : Computational studies suggest that the compound can bind to the colchicine site on tubulin with high affinity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures:
- Study on Antitumor Activity : A series of [1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The study reported that modifications in substituents significantly influenced biological activity .
- Mechanistic Insights : Research indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways while also affecting microtubule dynamics .
- Pharmacological Profiles : Compounds with similar scaffolds were assessed for their ability to inhibit c-Met kinase activity at nanomolar concentrations, showcasing their potential as dual-action therapeutic agents .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Compounds with triazole and pyridazine structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against various pathogens, including bacteria and fungi. The specific compound may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new drug development .
- Anti-inflammatory Properties
- Anticancer Potential
- Molecular Docking Studies
Agricultural Applications
- Pesticidal Activity
Research Findings and Case Studies
Chemical Reactions Analysis
Thioether Oxidation
The thioether (–S–) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This modification alters electronic properties and biological activity.
| Reaction Type | Reagents/Conditions | Product | Yield (Typical) |
|---|---|---|---|
| Oxidation to sulfoxide | HO (30%), RT, 6–12 hrs | N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)sulfinyl)-triazolo...) | 60–75% |
| Oxidation to sulfone | mCPBA (2 eq.), DCM, 0°C to RT, 24 hrs | N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)sulfonyl)-triazolo...) | 45–65% |
Key Findings :
-
Sulfoxide formation enhances solubility in polar solvents (e.g., DMSO, HO).
-
Sulfone derivatives exhibit increased metabolic stability in hepatic microsomal assays.
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 48 hrs | 4-Methoxybenzoic acid + 2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-...) | Degradation observed |
| Basic hydrolysis | NaOH (2M), EtOH/HO, 80°C, 24 hrs | Sodium 4-methoxybenzoate + amine byproduct | Limited scalability |
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with proton transfer stabilizing the tetrahedral intermediate .
Triazole Ring Functionalization
The triazolo[4,3-b]pyridazine core participates in electrophilic substitution and cross-coupling reactions.
3.1. Halogenation
| Reaction | Reagents | Position Modified | Product |
|---|---|---|---|
| Bromination | Br, FeBr, DCM, 0°C | C-5 of pyridazine | 5-Bromo-triazolo-pyridazine derivative |
| Chlorination | SOCl, AlCl, 40°C | C-8 of triazole | 8-Chloro-triazolo-pyridazine derivative |
Applications :
Halogenated derivatives serve as intermediates for Suzuki-Miyaura couplings .
3.2. Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 5-Bromo derivative | NaN, DMF, 100°C, 12 hrs | Azide incorporation | 5-Azido-triazolo-pyridazine (click chemistry precursor) |
Chlorophenyl Substitution
The 4-chlorophenyl group undergoes palladium-catalyzed cross-coupling reactions.
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh), ArB(OH) | Biaryl derivatives with enhanced π-stacking capability |
| Buchwald-Hartwig | Pd(dba), Xantphos, amine | Amino-functionalized analogs for target engagement studies |
Optimization Data :
-
Suzuki coupling achieves >80% yield with electron-deficient aryl boronic acids.
-
Steric hindrance at the 4-position limits reactivity with bulky nucleophiles.
Methoxybenzamide Modifications
The 4-methoxy group on the benzamide undergoes demethylation and functionalization.
| Reaction | Reagents | Product |
|---|---|---|
| Demethylation | BBr, DCM, −78°C to RT | 4-Hydroxybenzamide derivative (enhanced hydrogen-bonding capacity) |
| O-Alkylation | Alkyl halide, KCO, DMF | Ether derivatives for solubility tuning |
Ethyl Chain Reactions
The ethyl spacer participates in alkylation and elimination reactions.
| Reaction | Reagents | Product |
|---|---|---|
| Quaternization | MeI, acetone, reflux | Quaternary ammonium salt (improved aqueous solubility) |
| Dehydration | POCl, pyridine, 80°C | Vinyl intermediate (conjugate addition substrate) |
Computational Reactivity Predictions
DFT studies (B3LYP/6-31G*) highlight:
-
Electrophilic Sites : C-5 (pyridazine) and C-8 (triazole) with Fukui indices > 0.08.
-
Nucleophilic Sites : Sulfur atom (thioether) with localized HOMO density (−5.2 eV).
Stability Under Physiological Conditions
-
pH 7.4 : Stable for >48 hrs (PBS buffer, 37°C).
-
Oxidative Stress : Rapid sulfoxide formation in liver microsomes (t = 2.1 hrs).
This compound’s reactivity profile enables tailored modifications for drug discovery, with applications in developing kinase inhibitors and antimicrobial agents. Experimental validations align with computational predictions, underscoring its versatility as a synthetic intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Key Findings from Comparative Analysis
Impact of Substituents on Bioactivity: The 4-methoxybenzamide group in the target compound likely enhances solubility compared to the unsubstituted benzamide in ’s analog, which may improve bioavailability . The thioether linkage (vs. amino or thiazole groups in other analogs) contributes to metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug half-life .
Structural Analogues and Therapeutic Potential: Compounds with triazolo-pyridazine cores (e.g., and ) have demonstrated kinase inhibition and antimicrobial effects, suggesting similar pathways for the target compound .
Synthetic Challenges :
- The target compound’s synthesis likely parallels methods for triazolo-pyridazines, such as cyclocondensation of thiol-containing intermediates with activated carbonyls (e.g., caesium carbonate-mediated reactions in ) .
- In contrast, thiadiazolo-triazines () require harsher conditions, such as elimination of hydrogen sulfide, which may limit scalability .
Preparation Methods
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀ClN₅O₃S |
| Molecular Weight | 481.96 g/mol |
| Predicted LogP | 3.2 |
| Aqueous Solubility | Low (≤0.1 mg/mL at 25°C) |
| Melting Point | Not reported |
Synthetic Methodologies
Core Scaffold Construction
The triazolo[4,3-b]pyridazine core is synthesized via cyclocondensation of 3-substituted-4-amino-1,2,4-triazoles with diethyl oxalate under reflux conditions. This step forms the bicyclic structure through intramolecular dehydration:
$$
\text{4-Amino-1,2,4-triazole} + \text{Diethyl oxalate} \xrightarrow{\Delta, \text{EtOH}} \text{Triazolo[4,3-b]pyridazine} + 2 \text{EtOH}
$$
Key Conditions :
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalyst: None required (self-condensation)
Amide Side Chain Incorporation
The ethyl-linked 4-methoxybenzamide group is attached through amide coupling between the primary amine of the ethyl spacer and 4-methoxybenzoyl chloride:
$$
\text{Thioether intermediate-NH₂} + \text{4-MeO-Benzoyl chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target compound} + \text{HCl}
$$
Critical Parameters :
- Coupling Agent: Triethylamine or Hünig’s base
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0–25°C (prevents racemization)
Reaction Optimization and Conditions
Table 2: Synthesis Step Efficiency
| Step | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Core Formation | 65–75 | 90–95 | Byproduct formation |
| Thioether Installation | 70–80 | 85–90 | Sulfur oxidation |
| Amide Coupling | 80–90 | 95–98 | Moisture sensitivity |
Strategies for Improvement :
- Core Purity : Recrystallization from ethanol/water mixtures reduces triazole byproducts.
- Thioether Stability : Conduct reactions under nitrogen to prevent disulfide formation.
- Amide Coupling : Use molecular sieves to scavenge moisture during benzoyl chloride addition.
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for the chlorophenyl group).
- HPLC : Monitors purity (>97% achieved via reverse-phase C18 columns).
- Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 482.0.
Discussion of Byproducts and Purification Techniques
Common impurities include:
- Des-chloro Analog : Arises from incomplete chlorophenyl group incorporation (resolved via excess thiol reagent).
- Oxidized Thioether : Mitigated by antioxidant additives (e.g., ascorbic acid).
Purification Methods :
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients.
- Recrystallization: Ethyl acetate/n-hexane mixtures yield high-purity crystals.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyridazine core. Critical steps include:
- Thioether linkage formation : Coupling a chlorophenyl-oxoethylthiol group to the triazolopyridazine ring via nucleophilic substitution, often using bases like NaH or K₂CO₃ in DMF at 60–80°C .
- Amide bond formation : Reacting the intermediate with 4-methoxybenzamide using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with yields optimized by controlling temperature and solvent polarity .
Q. Which spectroscopic and analytical methods are critical for structural validation?
- NMR spectroscopy : H and C NMR confirm the presence of the methoxybenzamide (δ ~3.8 ppm for OCH₃), triazolopyridazine aromatic protons (δ 7.5–8.5 ppm), and thioether linkage (δ ~4.0 ppm for SCH₂) .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) to verify the molecular formula .
- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C, H, N, S percentages .
Advanced Research Questions
Q. How can molecular docking and computational modeling guide target identification?
- Docking studies : Use software like AutoDock Vina to predict binding to kinases or proteases, leveraging the triazolopyridazine core’s planar structure for π-π stacking in hydrophobic pockets. Substituents like the 4-methoxybenzamide group may enhance hydrogen bonding with catalytic residues .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize targets for experimental validation .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations can alter compound bioavailability. Standardize protocols using CLSI guidelines .
- Structural analogs : Compare substituent effects. For example, replacing 4-chlorophenyl with 4-fluorophenyl in analogs increased antibacterial activity by 30%, highlighting substituent-dependent efficacy .
- Data normalization : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .
Q. How can SAR studies optimize the compound’s pharmacological profile?
- Substituent modulation :
- 4-Methoxybenzamide : Replace with sulfonamide groups to enhance solubility without losing target affinity .
- Thioether linker : Substitute with sulfone (-SO₂-) to improve metabolic stability .
- Bioisosteric replacement : Replace the triazolopyridazine core with triazolopyrimidine to assess impact on kinase selectivity .
Methodological Considerations
Q. What experimental designs are recommended for in vitro toxicity profiling?
- Dose-response assays : Test concentrations from 1 nM–100 µM in 3D spheroid models (e.g., HepG2) to mimic in vivo conditions .
- Off-target screening : Use kinase profiling panels (e.g., DiscoverX) to identify unintended interactions .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
